molecular formula C10H16N4O B2827426 2-(3,3-Dimethylmorpholin-4-yl)pyrimidin-5-amine CAS No. 1249293-72-8

2-(3,3-Dimethylmorpholin-4-yl)pyrimidin-5-amine

Cat. No.: B2827426
CAS No.: 1249293-72-8
M. Wt: 208.265
InChI Key: WCMXOVNGFZGJJL-UHFFFAOYSA-N
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Description

2-(3,3-Dimethylmorpholin-4-yl)pyrimidin-5-amine is a pyrimidine derivative that has garnered significant attention due to its unique biological and chemical properties. This compound is characterized by the presence of a morpholine ring substituted with two methyl groups at the 3-position, attached to a pyrimidine ring with an amine group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethylmorpholin-4-yl)pyrimidin-5-amine typically involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is carried out in the presence of a base such as sodium methoxide in butanol, leading to the formation of the desired pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethylmorpholin-4-yl)pyrimidin-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-(3,3-Dimethylmorpholin-4-yl)pyrimidin-5-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiproliferative properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethylmorpholin-4-yl)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell proliferation and survival .

Comparison with Similar Compounds

2-(3,3-Dimethylmorpholin-4-yl)pyrimidin-5-amine can be compared with other pyrimidine derivatives, such as:

    Pyrido[2,3-d]pyrimidin-5-ones: Known for their antiproliferative and kinase inhibitory activities.

    Pyrido[2,3-d]pyrimidin-7-ones: Exhibiting similar biological activities but with different substitution patterns.

    Pyrimidino[4,5-d][1,3]oxazines: Known for their unique structural features and biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(3,3-dimethylmorpholin-4-yl)pyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-10(2)7-15-4-3-14(10)9-12-5-8(11)6-13-9/h5-6H,3-4,7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMXOVNGFZGJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCN1C2=NC=C(C=N2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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